2-amino-N-cyclohexyl-N-methylbenzamide 2-amino-N-cyclohexyl-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 73393-40-5
VCID: VC21485110
InChI: InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3
SMILES: CN(C1CCCCC1)C(=O)C2=CC=CC=C2N
Molecular Formula: C14H20N2O
Molecular Weight: 232.32g/mol

2-amino-N-cyclohexyl-N-methylbenzamide

CAS No.: 73393-40-5

Cat. No.: VC21485110

Molecular Formula: C14H20N2O

Molecular Weight: 232.32g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-cyclohexyl-N-methylbenzamide - 73393-40-5

Specification

CAS No. 73393-40-5
Molecular Formula C14H20N2O
Molecular Weight 232.32g/mol
IUPAC Name 2-amino-N-cyclohexyl-N-methylbenzamide
Standard InChI InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3
Standard InChI Key HRHAAZQULBGFAE-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)C(=O)C2=CC=CC=C2N
Canonical SMILES CN(C1CCCCC1)C(=O)C2=CC=CC=C2N

Introduction

Chemical Identity and Structure

2-Amino-N-cyclohexyl-N-methylbenzamide, with the molecular formula C₁₄H₂₀N₂O, is an organic compound characterized by an amino group on the benzene ring and both cyclohexyl and methyl substituents on the amide nitrogen. The compound features a relatively simple but functionally diverse structure that makes it useful for various chemical applications .

Structural Characteristics

The compound contains several key functional groups:

  • A primary amine (-NH₂) at the 2-position of the benzene ring

  • An amide group (C=O) connecting the benzene ring to the nitrogen

  • A cyclohexyl group and a methyl group attached to the amide nitrogen

This arrangement creates a molecule with interesting spatial and electronic properties. The compound's structure can be represented as shown in PubChem's chemical structure depiction, featuring a 2-aminophenyl ring connected to the N-cyclohexyl-N-methyl amide moiety .

Physical and Chemical Properties

2-Amino-N-cyclohexyl-N-methylbenzamide exhibits properties that make it relevant for research applications. Below is a comprehensive table of its physical and chemical properties.

PropertyValueReference
Molecular Weight232.32 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass232.157563266 Da
CAS Number73393-40-5
Melting PointNot explicitly reported in sources-
Boiling PointNot explicitly reported in sources-
SolubilitySlightly soluble in chloroform, methanol, and DMSO

The compound's moderate lipophilicity (XLogP3-AA of 3.1) suggests it would have reasonable permeability across biological membranes while maintaining some water solubility, properties that could be valuable in pharmaceutical research .

Nomenclature and Identifiers

2-Amino-N-cyclohexyl-N-methylbenzamide is known by several systematic names and identifiers that are important for database searching and regulatory documentation.

Systematic Nomenclature

The IUPAC name for this compound is 2-amino-N-cyclohexyl-N-methylbenzamide .

Identification Codes and Registry Numbers

Identifier TypeValueReference
CAS Registry Number73393-40-5
PubChem CID845302
InChIInChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3
InChIKeyHRHAAZQULBGFAE-UHFFFAOYSA-N
SMILESCN(C1CCCCC1)C(=O)C2=CC=CC=C2N
DSSTox Substance IDDTXSID70357139
WikidataQ82136894

These identifiers are crucial for unambiguous identification of the compound in scientific literature, databases, and regulatory contexts.

Applications and Research Significance

Related Compounds and Structural Significance

2-Amino-N-cyclohexyl-N-methylbenzamide belongs to a broader family of substituted benzamides. Several structurally related compounds appear in the search results:

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine (CAS: 57365-08-9) - A reduced form where the amide is converted to an amine

  • 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 70693-59-3) - A variant with a sulfonamide instead of an amide group

These structural relatives have their own applications, with 2-Amino-N-cyclohexyl-N-methylbenzylamine notably being identified as "Bromhexine Impurity C" in pharmaceutical contexts .

Comparison with Related Compounds

The following table compares key properties of 2-amino-N-cyclohexyl-N-methylbenzamide with its structural relatives:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
2-Amino-N-cyclohexyl-N-methylbenzamideC₁₄H₂₀N₂O232.32 g/molBase compound (amide)
2-Amino-N-cyclohexyl-N-methylbenzylamineC₁₄H₂₂N₂218.34 g/molReduced amide (amine)
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamideC₁₃H₂₀N₂O₂S268.4 g/molSulfonamide instead of amide

These structural variations result in different physical properties and potential applications. The amine derivative (benzylamine) is known to be an impurity in the pharmaceutical agent bromhexine , while the sulfonamide derivative has been reported as a dye intermediate .

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